N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
"N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide" is a chiral acetamide derivative featuring a pyrrolidine scaffold substituted with a 2-amino-acetyl group at the 1-position (S-configuration) and a methyl group at the acetamide nitrogen. Its molecular formula is C₉H₁₈N₃O₂, with a molecular weight of 200.26 g/mol.
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6,10H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNNBICSUQYKV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide.
Scientific Research Applications
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between "N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide" and related compounds are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The 2-amino-acetyl group in the target compound distinguishes it from analogs with chloro-acetyl () or hydroxy-ethyl () moieties. These substitutions influence reactivity, solubility, and target interactions. N-Alkyl Groups: Methyl (target) vs. ethyl () or cyclopropyl () groups alter steric bulk and metabolic stability.
Stereochemical Impact :
- The S-configuration in the target compound contrasts with the R-configuration in . Enantiomers may exhibit divergent biological activities, as seen in many chiral drugs .
Positional Isomerism: Substitution at the 3-yl position (target) vs.
Discontinued Compounds :
- Several analogs (e.g., ) are marked as discontinued, possibly due to synthetic challenges, instability, or unfavorable pharmacokinetics .
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an amino-acetyl group and a methyl-acetamide moiety. Its molecular formula is with a molecular weight of 185.25 g/mol. The compound's stereochemistry, particularly the (S) configuration, is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to modulation of various metabolic pathways, influencing cellular functions such as:
- Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic processes.
- Receptor Binding : It can bind to receptors, altering signaling pathways that affect physiological responses.
Biological Activity
Research has demonstrated various biological activities associated with this compound, including:
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for evaluating its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
These results suggest strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.05674 |
This indicates potential therapeutic applications in treating fungal infections .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results showed complete inhibition of growth for E. coli within 8 hours at MIC concentrations, highlighting its rapid action against pathogens .
- Mechanistic Study : A mechanistic investigation revealed that the compound binds to the active site of certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . This study emphasizes the importance of understanding the molecular interactions for developing effective antimicrobial agents.
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide | Piperidine instead of pyrrolidine | Varies; generally lower antibacterial activity |
| N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-propyl-acetamide | Propyl group instead of methyl | Similar activity but altered pharmacokinetics |
This comparison highlights how slight modifications in structure can significantly impact biological efficacy and pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
